molecular formula C11H10O4 B12895971 3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid CAS No. 168060-86-4

3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid

Katalognummer: B12895971
CAS-Nummer: 168060-86-4
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: YRNARWBKUQHZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a furan ring fused with a benzene ring, a carboxylic acid group, and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the reaction of 2-carboxybenzaldehyde with dimethyl hydrogen phosphite in the presence of sodium methoxide. The reaction is carried out at low temperatures (0°C) and then allowed to stir at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve high yields.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the furan ring or the carboxylic acid group.

    Substitution: The methyl groups and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

168060-86-4

Molekularformel

C11H10O4

Molekulargewicht

206.19 g/mol

IUPAC-Name

3,3-dimethyl-1-oxo-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-11(2)8-5-6(9(12)13)3-4-7(8)10(14)15-11/h3-5H,1-2H3,(H,12,13)

InChI-Schlüssel

YRNARWBKUQHZLY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)C(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.